Cas no 1005-54-5 (2-(4-methylthiophen-2-yl)acetic acid)

2-(4-Methylthiophen-2-yl)acetic acid is a versatile organic compound featuring a thiophene ring substituted with a methyl group at the 4-position and an acetic acid moiety at the 2-position. This structure imparts reactivity suitable for use in pharmaceutical intermediates, agrochemical synthesis, and material science applications. The methylthiophene backbone enhances stability and influences electronic properties, while the carboxylic acid functionality allows for further derivatization via esterification, amidation, or other coupling reactions. Its well-defined molecular architecture makes it valuable for constructing complex heterocyclic systems. The compound is typically supplied with high purity, ensuring consistent performance in research and industrial processes. Proper handling and storage are recommended to maintain its integrity.
2-(4-methylthiophen-2-yl)acetic acid structure
1005-54-5 structure
Product Name:2-(4-methylthiophen-2-yl)acetic acid
CAS No:1005-54-5
MF:C7H8O2S
MW:156.202220916748
CID:2949361
PubChem ID:14076807
Update Time:2025-06-15

2-(4-methylthiophen-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-?(4-?methylthiophen-?2-?yl)?acetic acid
    • 2-​(4-​methylthiophen-​2-​yl)​acetic acid
    • 4-methyl-2-thiopheneacetic acid
    • 2-(4-methylthiophen-2-yl)acetic acid
    • 4-METHYLTHIOPHENE-2-ACETIC ACID
    • 4-methyl-thiophene-2-acetic acid
    • 2-(4-methyl-2-thiophenyl)acetic acid
    • 2-(4-methylthiophen-2-yl)ethanoic acid
    • A810302
    • Inchi: 1S/C7H8O2S/c1-5-2-6(10-4-5)3-7(8)9/h2,4H,3H2,1H3,(H,8,9)
    • InChI Key: GGTJWZPIMZYFNP-UHFFFAOYSA-N
    • SMILES: S1C=C(C)C=C1CC(=O)O

Computed Properties

  • Exact Mass: 156.024501g/mol
  • Monoisotopic Mass: 156.024501g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 156.2g/mol
  • XLogP3: 1.5
  • Topological Polar Surface Area: 65.5

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Additional information on 2-(4-methylthiophen-2-yl)acetic acid

Introduction to 2-(4-Methylthiophen-2-yl)acetic Acid (CAS No. 1005-54-5)

2-(4-Methylthiophen-2-yl)acetic acid, with the CAS number 1005-54-5, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiophene ring and a methyl group, making it a valuable building block for the synthesis of various biologically active molecules.

The chemical structure of 2-(4-methylthiophen-2-yl)acetic acid consists of a thiophene ring substituted with a methyl group at the 4-position and an acetic acid moiety attached to the 2-position. This arrangement imparts specific physical and chemical properties that are crucial for its applications in drug discovery and development. The compound is known for its solubility in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), which facilitates its use in various laboratory settings.

Recent studies have highlighted the potential of 2-(4-methylthiophen-2-yl)acetic acid in the development of novel therapeutic agents. One notable area of research is its use as an intermediate in the synthesis of anti-inflammatory drugs. The thiophene ring, in particular, has been shown to exhibit anti-inflammatory properties, which can be leveraged to design more effective and selective drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(4-methylthiophen-2-yl)acetic acid exhibited potent anti-inflammatory activity in both in vitro and in vivo models.

In addition to its anti-inflammatory properties, 2-(4-methylthiophen-2-yl)acetic acid has also shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California, Los Angeles (UCLA) found that certain derivatives of this compound could effectively cross the blood-brain barrier and exert neuroprotective effects. These findings suggest that 2-(4-methylthiophen-2-yl)acetic acid could serve as a valuable scaffold for the development of new drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease.

The synthetic accessibility of 2-(4-methylthiophen-2-yl)acetic acid is another factor contributing to its widespread use in pharmaceutical research. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One common method involves the reaction of 4-methylthiophene with acetyl chloride followed by hydrolysis to yield the desired product. The ease of synthesis and scalability make it an attractive choice for researchers and pharmaceutical companies alike.

The safety profile of 2-(4-methylthiophen-2-yl)acetic acid is also an important consideration in its application. Toxicological studies have shown that this compound exhibits low toxicity when used at appropriate concentrations. However, as with any chemical compound, proper handling and storage practices should be followed to ensure safety in laboratory settings.

In conclusion, 2-(4-methylthiophen-2-yl)acetic acid (CAS No. 1005-54-5) is a multifunctional compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its anti-inflammatory and neuroprotective properties, make it a valuable tool for the development of new therapeutic agents. Ongoing research continues to uncover new applications and derivatives of this compound, further solidifying its importance in the field.

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